molecular formula C13H24N2O3 B2952387 1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(tert-butyl)urea CAS No. 899733-89-2

1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(tert-butyl)urea

Cat. No.: B2952387
CAS No.: 899733-89-2
M. Wt: 256.346
InChI Key: AFJRXZCQSWDTFV-UHFFFAOYSA-N
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Description

1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(tert-butyl)urea is a urea derivative featuring a spirocyclic 1,4-dioxaspiro[4.4]nonane moiety linked to a tert-butyl group. This compound is of interest due to its unique structural framework, which combines the conformational rigidity of the spirocyclic system with the steric bulk of the tert-butyl substituent. For example, spirocyclic dioxolane and dioxane derivatives are often explored for their stability and utility in biolubricants or polymer synthesis .

Properties

IUPAC Name

1-tert-butyl-3-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-12(2,3)15-11(16)14-8-10-9-17-13(18-10)6-4-5-7-13/h10H,4-9H2,1-3H3,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJRXZCQSWDTFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCC1COC2(O1)CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(tert-butyl)urea typically involves the following steps:

    Formation of the Spirocyclic Intermediate: The spirocyclic core, 1,4-dioxaspiro[4.4]nonane, can be synthesized through the reaction of cyclopentanone with ethylene glycol under acidic conditions to form the ketal.

    Alkylation: The spirocyclic intermediate is then alkylated with a suitable alkylating agent to introduce the 2-ylmethyl group.

    Urea Formation: The final step involves the reaction of the alkylated spirocyclic intermediate with tert-butyl isocyanate to form the desired urea derivative.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(tert-butyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the urea nitrogen or the spirocyclic carbon atoms, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(tert-butyl)urea has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: Its unique spirocyclic structure makes it a candidate for the development of novel materials with specific mechanical and thermal properties.

    Biological Studies: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its biological activity.

    Industrial Applications: It is explored for use in the synthesis of advanced polymers and as a building block for complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(tert-butyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, potentially leading to inhibition or activation of biological pathways. The urea moiety can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and modulating its activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Urea Derivatives

A key structural distinction lies in the urea substituents. For instance:

  • 1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(2,3-dimethoxyphenyl)urea (): This analog replaces the tert-butyl group with a 2,3-dimethoxyphenyl moiety. In contrast, the tert-butyl group in the target compound offers steric hindrance and hydrophobicity, which may improve lipid solubility or reduce metabolic degradation .
Compound Substituent Key Properties
Target compound tert-butyl High hydrophobicity, steric bulk, potential for enhanced thermal stability
3-(2,3-dimethoxyphenyl)urea analog () 2,3-dimethoxyphenyl Electron-rich aromatic system, possible biological interaction via π-π stacking

Spirocyclic Framework Variations

The spirocyclic system in the target compound (1,4-dioxaspiro[4.4]nonane) differs from other spiro derivatives:

  • 1,4-Dioxaspiro[4.5]nonane derivatives (): Compounds with a larger spiro ring (e.g., 4.5 instead of 4.4) exhibit altered conformational flexibility. Kurniawan et al. (2017) demonstrated that spiro[4.5] derivatives derived from oleic acid showed improved low-temperature fluidity and oxidative stability as biolubricants compared to smaller spiro systems . The 4.4 system in the target compound may sacrifice some flexibility for rigidity, which could be advantageous in polymer crosslinking or drug delivery matrices.

Functional Group Synergy

The combination of a urea group with a spirocyclic system is less common in literature. Most spirocyclic analogs focus on ester or ether linkages (e.g., biolubricants in Salih et al., 2011 ). The urea group introduces hydrogen-bonding capacity, which could enable applications in supramolecular chemistry or enzyme inhibition. However, the tert-butyl group’s steric effects might limit intermolecular interactions compared to smaller substituents.

Biological Activity

1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(tert-butyl)urea is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

  • Molecular Formula : C12H21N3O2
  • Molecular Weight : 239.31 g/mol
  • CAS Number : 19837-64-0
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its pharmacological properties.

Antinociceptive Activity

Research indicates that derivatives of dioxaspiro compounds exhibit significant antinociceptive effects. For instance, studies have shown that certain derivatives demonstrate potent activity in pain models, suggesting a potential application in pain management therapies.

CompoundActivityReference
1-(1,4-Dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazinePotent 5-HT1AR agonist
1-(1,4-Dioxaspiro[4.5]dec-2-ylmethyl)-3-(tert-butyl)ureaModerate antinociceptive activity

Study 1: Neuroprotective Properties

A study published in Bulletin de la Société Chimique de France explored the neuroprotective effects of dioxaspiro derivatives, including our compound of interest. The results indicated that these compounds could cross the blood-brain barrier (BBB) effectively and exhibited neuroprotective properties in vitro and in vivo models.

Study 2: Binding Affinity to Receptors

In another investigation, the binding affinity of various dioxaspiro derivatives to serotonin receptors was assessed. The study revealed that certain modifications to the dioxaspiro structure enhanced selectivity and potency for specific receptor subtypes, which is crucial for therapeutic applications.

The mechanism by which this compound exerts its biological effects is believed to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. These interactions can lead to alterations in pain perception and mood regulation.

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